molecular formula C10H14Li2N5O14P3 B608600 Lithium guanosine triphosphate CAS No. 85737-04-8

Lithium guanosine triphosphate

Cat. No. B608600
CAS RN: 85737-04-8
M. Wt: 535.04
InChI Key: JQAAFGBHTUYJSO-LGVAUZIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium guanosine triphosphate is a form of guanosine triphosphate that includes lithium. It functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . GTP activates the signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades .


Molecular Structure Analysis

The molecular weight of Lithium guanosine triphosphate is 535.0443 . The elemental analysis shows that it contains Carbon (22.45%), Hydrogen (2.64%), Lithium (2.59%), Nitrogen (13.09%), Oxygen (41.86%), and Phosphorus (17.37%) .


Chemical Reactions Analysis

GTP hydrolysis is a biologically crucial reaction, involved in regulating almost all cellular processes . There remain many open questions with regard to the preferred reaction pathway for GTP hydrolysis, as well as the nature of the corresponding transition states .

Scientific Research Applications

  • Lithium affects GTP-stimulated adenylate cyclase activity in various brain regions, influencing neurotransmitter activation mechanisms. Chronic treatment with lithium alters GTP stimulation in cortical membranes, showing region-specific actions on brain adenylate cyclases (Mørk & Geisler, 1989).

  • Lithium chloride inhibits long-term potentiation (LTP) of hippocampal synapses, indicating an involvement of postsynaptic G-protein in LTP, and pointing towards lithium's potential impact on synaptic plasticity (Ballyk & Goh, 1993).

  • Chronic lithium and carbamazepine treatment impact G-protein subunit expression in the rat cerebral cortex. This finding supports the hypothesis that lithium might exert therapeutic effects by modulating GTP-regulatory proteins associated with central nervous system second messenger systems (Li et al., 1993).

  • Lithium treatment alters serotonin1 (5-HT1) receptors and 5-HT-sensitive adenylate cyclase activity in the rat hippocampus. This indicates lithium's effect on receptor density and coupling between receptor and adenylate cyclase (Hotta & Yamawaki, 1986).

  • Lithium does not interfere with receptor-mediated G protein activation in vitro. This suggests that lithium may not affect the receptor-mediated activational process of G proteins, at least not of Gi associated with adenylate cyclase inhibition (Odagaki et al., 1997).

  • In rabbit cortical collecting tubules, lithium interacts with regulatory proteins, affecting arginine vasopressin-stimulated adenylate cyclase activity. This highlights lithium's impact on the water permeability regulation in kidney cells (Cogan et al., 1987).

Safety And Hazards

Lithium guanosine triphosphate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fume, dust, and to wash hands, forearms, and face thoroughly after handling .

Future Directions

GTP and ATP are essential nucleic acid building blocks and serve as energy molecules for a wide range of cellular reactions . Cellular GTP concentration fluctuates independently of ATP and is significantly elevated in numerous cancers, contributing to malignancy . Therefore, quantitative measurement of ATP and GTP has become increasingly important to elucidate how concentration changes regulate cell function .

properties

IUPAC Name

lithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3.Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCLDKGIVWUKSE-GWTDSMLYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15LiN5O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium guanosine triphosphate

CAS RN

85737-04-8
Record name Guanosine 5'-(tetrahydrogen triphosphate), trilithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.